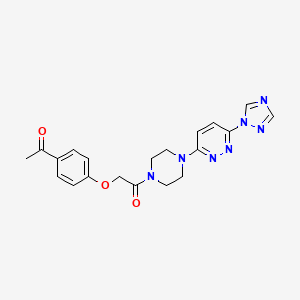![molecular formula C31H32N4O6S2 B2926639 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide CAS No. 321555-65-1](/img/structure/B2926639.png)
4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several phenyl groups, which are cyclic groups of atoms with the formula C6H5 . These groups are closely related to benzene and can be viewed as a benzene ring, minus a hydrogen . The compound also contains a benzoyl group (C6H5CO-), an amino group (-NH2), and a dimethylsulfamoyl group ((CH3)2NSO2-).
Molecular Structure Analysis
The phenyl group is chemically aromatic and has equal bond lengths between carbon atoms in the ring . It is often depicted with alternating double and single bonds .Chemical Reactions Analysis
Phenyl groups are associated with electrophilic aromatic substitution reactions and the products follow the arene substitution pattern . So, a given substituted phenyl compound has three isomers, ortho (1,2-disubstitution), meta (1,3-disubstitution) and para (1,4-disubstitution) .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
The synthesis of compounds related to 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide has been explored, focusing on their potential anticonvulsant activities. For instance, derivatives such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known as ameltolide, and its analogs have been studied for their efficacy in anticonvulsant models. These compounds have demonstrated superior effectiveness compared to phenytoin in the maximal electroshock seizure test, highlighting their potential as anticonvulsant agents. However, their activity in other seizure models, such as subcutaneous metrazol-, strychnine-, or N-methyl-D-aspartate-induced seizures, was not significant. The findings suggest that the structural framework of these benzamide derivatives, including the dimethylsulfamoyl groups, plays a critical role in their anticonvulsant properties (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Antimicrobial Activity
Another area of research involves the synthesis of benzamide derivatives containing the dimethylsulfamoyl moiety for antimicrobial applications. A series of compounds were synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that certain derivatives exhibit potent antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests that the chemical structure incorporating the dimethylsulfamoyl group can be tailored to enhance antimicrobial efficacy, making these compounds promising candidates for further development as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Polymer Synthesis
Research into the polymerization of aromatic polyamides has also utilized derivatives related to this compound. These studies have led to the development of well-defined aromatic polyamides with low polydispersity, demonstrating the potential of these compounds in the synthesis of high-performance polymers. The research indicates that the specific functionalities and structural elements of these benzamide derivatives can significantly influence polymerization processes and polymer properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S2/c1-34(2)42(38,39)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)43(40,41)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIYTYAZBDOWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
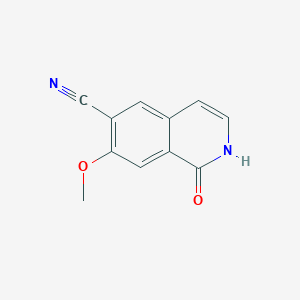
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)
![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)

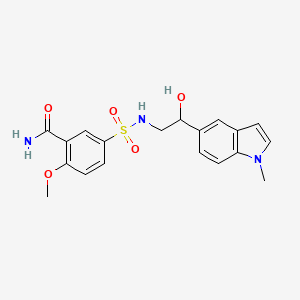

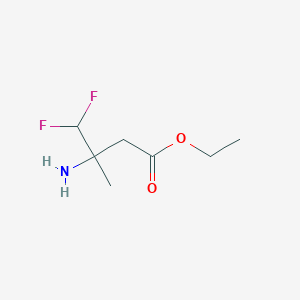
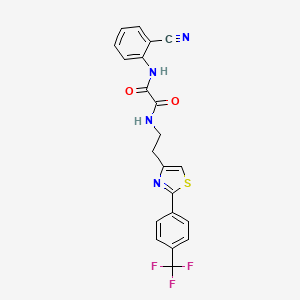
![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)
![2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile](/img/structure/B2926571.png)
